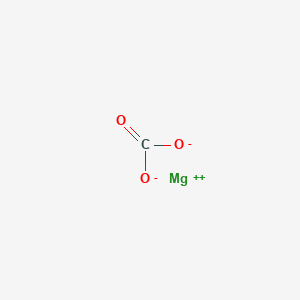
碳酸镁
概述
描述
碳酸镁是一种无机盐,化学式为 MgCO₃。它是一种无色或白色固体,天然存在于菱镁矿中。碳酸镁以其多种水合物形式而闻名,包括二水合物(菱镁矿)、三水合物(白云石)和五水合物(方解石)。 由于其独特的性质,该化合物广泛应用于各个行业 .
作用机制
碳酸镁的主要作用机制是与胃中的盐酸反应。此反应中和多余的胃酸,生成氯化镁、水和二氧化碳。 胃酸中和可缓解胃灼热和消化不良的症状 . 此外,镁离子在各种生化过程中起着至关重要的作用,包括酶活化和肌肉功能 .
科学研究应用
生化分析
Biochemical Properties
Magnesium carbonate plays a crucial role in numerous biochemical reactions. It acts as a source of magnesium ions (Mg²⁺), which are essential cofactors for over 300 enzymatic reactions in the body. These reactions include those involved in energy production, protein synthesis, and nucleic acid metabolism. Magnesium carbonate interacts with enzymes such as ATPases, kinases, and phosphatases, facilitating their catalytic activity by stabilizing the structures of ATP and other nucleotide triphosphates . Additionally, magnesium carbonate helps maintain the structural integrity of ribosomes and nucleic acids, ensuring proper cellular function.
Cellular Effects
Magnesium carbonate influences various cellular processes, including cell signaling, gene expression, and metabolism. It modulates the activity of ion channels and transporters, affecting cellular ion homeostasis and signaling pathways. For instance, magnesium ions derived from magnesium carbonate can regulate the activity of calcium channels, impacting muscle contraction and neurotransmitter release . Furthermore, magnesium carbonate affects gene expression by acting as a cofactor for transcription factors and enzymes involved in DNA replication and repair. It also plays a role in cellular metabolism by participating in glycolysis, the citric acid cycle, and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, magnesium carbonate exerts its effects through various mechanisms. It binds to biomolecules such as nucleotides, proteins, and lipids, influencing their structure and function. Magnesium ions from magnesium carbonate can activate or inhibit enzymes by binding to their active sites or allosteric sites . For example, magnesium ions are required for the activation of ATPases, which hydrolyze ATP to provide energy for cellular processes. Additionally, magnesium carbonate can modulate gene expression by interacting with transcription factors and chromatin remodeling complexes, thereby influencing the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium carbonate can change over time due to its stability and degradation. Magnesium carbonate is relatively stable under normal conditions but can decompose at high temperatures to form magnesium oxide and carbon dioxide . Long-term studies have shown that magnesium carbonate can maintain its biochemical activity over extended periods, although its effectiveness may decrease with prolonged exposure to moisture or acidic environments. In vitro and in vivo studies have demonstrated that magnesium carbonate can have sustained effects on cellular function, including maintaining ion homeostasis and supporting enzymatic activity.
Dosage Effects in Animal Models
The effects of magnesium carbonate vary with different dosages in animal models. At low to moderate doses, magnesium carbonate can enhance cellular function and support metabolic processes. At high doses, it may cause adverse effects such as gastrointestinal disturbances, including diarrhea and abdominal pain . Studies have shown that there is a threshold effect, where the benefits of magnesium carbonate plateau at a certain dosage, and further increases in dosage do not result in additional benefits. Toxicity studies in animal models have indicated that extremely high doses of magnesium carbonate can lead to hypermagnesemia, characterized by elevated magnesium levels in the blood, which can be harmful.
Metabolic Pathways
Magnesium carbonate is involved in several metabolic pathways, primarily through its role as a source of magnesium ions. These ions are essential cofactors for enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Magnesium carbonate also interacts with enzymes such as hexokinase, phosphofructokinase, and pyruvate dehydrogenase, which are key regulators of metabolic flux. By influencing these enzymes, magnesium carbonate can affect the overall rate of metabolic reactions and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, magnesium carbonate is transported and distributed through various mechanisms. Magnesium ions derived from magnesium carbonate can be transported across cell membranes by specific transporters such as TRPM6 and TRPM7 . These transporters facilitate the uptake of magnesium ions into cells, where they can participate in biochemical reactions. Additionally, magnesium ions can bind to proteins and other biomolecules, influencing their localization and function. The distribution of magnesium carbonate within tissues depends on factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
Magnesium carbonate and its derived ions are localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. In the cytoplasm, magnesium ions participate in numerous enzymatic reactions and help maintain cellular ion homeostasis . Within mitochondria, magnesium ions are involved in ATP synthesis and the regulation of mitochondrial membrane potential. In the nucleus, magnesium ions play a role in DNA replication, repair, and transcription by interacting with nucleic acids and chromatin remodeling complexes. The subcellular localization of magnesium carbonate is influenced by targeting signals and post-translational modifications that direct it to specific compartments.
准备方法
合成路线和反应条件
碳酸镁可以通过多种方法合成。一种常见的实验室方法是将可溶性镁盐(例如氯化镁)与碳酸氢钠反应。 该反应可表示如下:[ \text{MgCl}2 + 2\text{NaHCO}_3 \rightarrow \text{MgCO}_3 + 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ] 此反应通常在室温下的水溶液中进行 {_svg_2}.
工业生产方法
在工业上,碳酸镁是通过碳酸化氢氧化镁浆料生产的。此过程涉及将二氧化碳气体通入浆料中,从而导致碳酸镁沉淀。 反应如下:[ \text{Mg(OH)}2 + \text{CO}_2 \rightarrow \text{MgCO}_3 + \text{H}_2\text{O} ] 这种方法效率高,广泛应用于大规模生产碳酸镁 {_svg_3}.
化学反应分析
反应类型
碳酸镁会发生多种类型的化学反应,包括:
分解: 碳酸镁受热分解生成氧化镁和二氧化碳。[ \text{MgCO}3 \rightarrow \text{MgO} + \text{CO}_2 ]
与酸反应: 碳酸镁与酸反应生成相应的镁盐、水和二氧化碳。例如,与盐酸反应[ \text{MgCO}_3 + 2\text{HCl} \rightarrow \text{MgCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
与硫酸反应: [ \text{MgCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{MgSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
常用试剂和条件
与碳酸镁反应常用的试剂包括盐酸、硫酸和乙酸。 这些反应通常在室温下进行,并生成镁盐并释放二氧化碳 {_svg_4}.
相似化合物的比较
碳酸镁可以与其他镁化合物进行比较,例如:
氧化镁 (MgO): 与碳酸镁不同,氧化镁是一种更强的碱,用作耐火材料和膳食补充剂。
氢氧化镁 (Mg(OH)₂): 被称为乳酸镁,用作抗酸剂和泻药。
硫酸镁 (MgSO₄):
碳酸镁的独特之处在于它既可以作为干燥剂,也可以作为抗酸剂,并在各种工业应用中发挥作用。 其多功能性和广泛的应用使其成为多个领域中一种宝贵的化合物 .
属性
CAS 编号 |
13717-00-5 |
|---|---|
分子式 |
CH2MgO3 |
分子量 |
86.33 g/mol |
IUPAC 名称 |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
InChI 键 |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Mg+2] |
规范 SMILES |
C(=O)(O)O.[Mg] |
沸点 |
Decomposes (NIOSH, 2024) Decomposes decomposes |
颜色/形态 |
Light, bulky, white powder |
密度 |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
熔点 |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
| 546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |
|
物理描述 |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
相关CAS编号 |
7757-69-9 |
保质期 |
STABLE IN AIR |
溶解度 |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
同义词 |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Researchers frequently employ techniques like X-ray diffraction (XRD) to determine the crystalline structure of magnesium carbonate phases []. Additionally, Fourier-transform infrared (FTIR) spectroscopy provides insights into the functional groups present, differentiating between carbonates, hydroxides, and waters of hydration [, ]. Thermogravimetric analysis (TGA) is also essential for quantifying the water content and studying the thermal decomposition behavior of magnesium carbonate hydrates [, ].
A: To enhance compatibility with polymers like polyethylene and polypropylene, magnesium carbonate is modified with stearic acid [, ]. This surface treatment changes the material from hydrophilic to lipophilic, improving its dispersion within the polymer matrix and enhancing the mechanical properties of the composite [, ].
A: Magnesium carbonate is incorporated into refractory castables to enhance their properties [, ]. The addition of nano-sized magnesium carbonate improves the thermal shock resistance and slag resistance of corundum-spinel refractory materials []. The magnesium carbonate decomposes at high temperatures, forming magnesium oxide, which contributes to the desired refractory properties.
A: Yes, magnesium carbonate can serve as a precursor for producing high-purity magnesium oxide and other magnesium salts [, ]. This is typically achieved by controlled calcination of the magnesium carbonate, resulting in the formation of magnesium oxide with controlled particle size and morphology [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
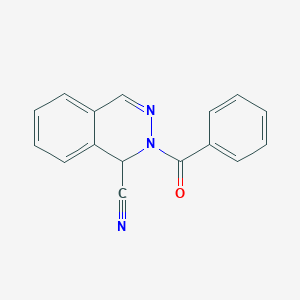
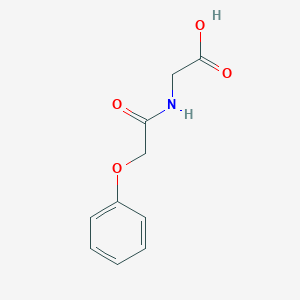
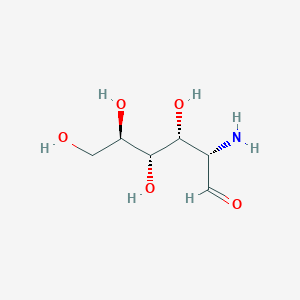
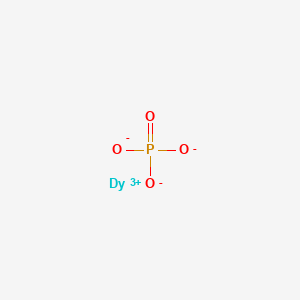
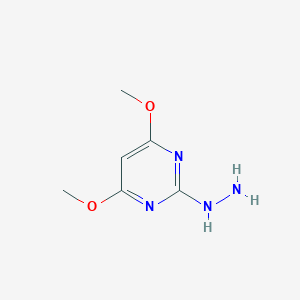
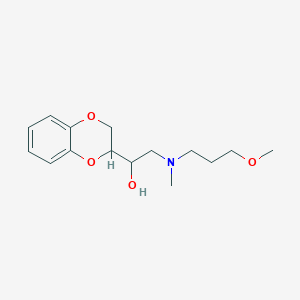
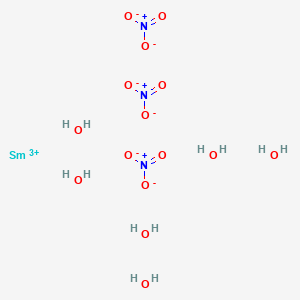
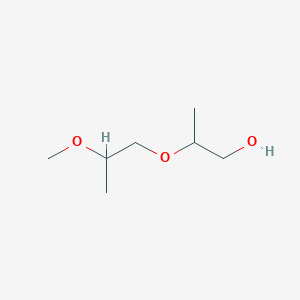
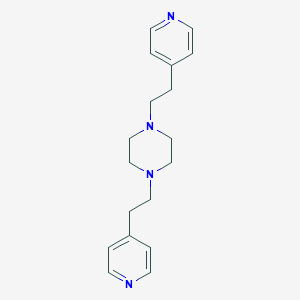
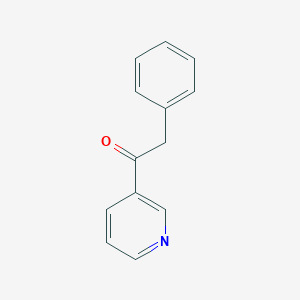

![[1-(4-bromophenyl)-1-phenylprop-2-ynyl] carbamate](/img/structure/B81108.png)
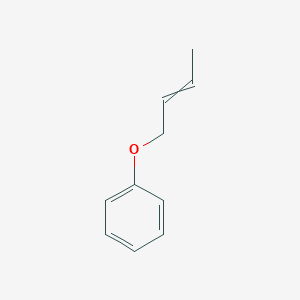
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
